2-(3-Phenoxyphenyl)-1,3,2-dioxaborinane
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Overview
Description
2-(3-Phenoxyphenyl)-1,3,2-dioxaborinane is an organoboron compound that has garnered attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by a dioxaborinane ring fused with a phenoxyphenyl group, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenoxyphenyl)-1,3,2-dioxaborinane typically involves the reaction of phenoxyphenyl derivatives with boron-containing reagents. One common method is the Suzuki–Miyaura coupling, which involves the reaction of phenoxyphenylboronic acid with a suitable halide under palladium catalysis . The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aqueous or alcoholic solvent at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like crystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Phenoxyphenyl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the compound into boron hydrides.
Substitution: It can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Boron hydrides.
Substitution: Various substituted phenoxyphenyl derivatives.
Scientific Research Applications
2-(3-Phenoxyphenyl)-1,3,2-dioxaborinane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Phenoxyphenyl)-1,3,2-dioxaborinane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating reactions such as cross-coupling and substitution. The phenoxyphenyl group enhances the compound’s stability and reactivity by providing electronic and steric effects.
Comparison with Similar Compounds
Similar Compounds
Phenoxyphenylboronic acid: Similar in structure but lacks the dioxaborinane ring.
Phenoxyphenylacetic acid: Contains a carboxylic acid group instead of the boron-containing ring.
2-(3-Phenoxyphenyl)-substituted benzoxazoles: These compounds have a benzoxazole ring instead of the dioxaborinane ring.
Uniqueness
2-(3-Phenoxyphenyl)-1,3,2-dioxaborinane is unique due to its dioxaborinane ring, which imparts distinct reactivity and stability compared to other phenoxyphenyl derivatives. This makes it a valuable reagent in various chemical transformations and applications.
Properties
Molecular Formula |
C15H15BO3 |
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Molecular Weight |
254.09 g/mol |
IUPAC Name |
2-(3-phenoxyphenyl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C15H15BO3/c1-2-7-14(8-3-1)19-15-9-4-6-13(12-15)16-17-10-5-11-18-16/h1-4,6-9,12H,5,10-11H2 |
InChI Key |
RWBKRVQPKWBYNU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCCO1)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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